5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals. The presence of bromine and methoxy groups further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the sulfonation of 2-methoxyaniline to introduce the sulfonamide group. This is followed by bromination and methoxylation to achieve the desired substitution pattern on the aromatic ring.
Sulfonation: 2-methoxyaniline is reacted with chlorosulfonic acid to form 2-methoxybenzenesulfonyl chloride.
Amination: The sulfonyl chloride is then treated with ammonia or an amine to form the sulfonamide.
Bromination: The sulfonamide is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for sulfonation and bromination, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, it serves as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It can also be used in the development of enzyme inhibitors.
Medicine
The compound’s structure is similar to many sulfonamide-based drugs, making it a candidate for drug development
Industry
In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its bromine and methoxy groups contribute to the stability and reactivity of these products.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, which is crucial for folate synthesis. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with broad antibacterial activity.
Sulfamethoxazole: Another sulfonamide antibiotic, often used in combination with trimethoprim.
Bromomethoxybenzenes: Compounds with similar bromine and methoxy substitutions but lacking the sulfonamide group.
Uniqueness
5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer specific reactivity and biological activity
Properties
IUPAC Name |
5-amino-N-(3-bromo-4-methoxyphenyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S/c1-20-12-6-4-10(8-11(12)15)17-22(18,19)14-7-9(16)3-5-13(14)21-2/h3-8,17H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAUSIDVJOZKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC(=C(C=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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